2-Bromo-6-chloroimidazo[1,2-b]pyridazine

Catalog No.
S3458345
CAS No.
944902-75-4
M.F
C6H3BrClN3
M. Wt
232.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-chloroimidazo[1,2-b]pyridazine

CAS Number

944902-75-4

Product Name

2-Bromo-6-chloroimidazo[1,2-b]pyridazine

IUPAC Name

2-bromo-6-chloroimidazo[1,2-b]pyridazine

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

InChI

InChI=1S/C6H3BrClN3/c7-4-3-11-6(9-4)2-1-5(8)10-11/h1-3H

InChI Key

IEFGTBVANORJCW-UHFFFAOYSA-N

SMILES

C1=CC(=NN2C1=NC(=C2)Br)Cl

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)Br)Cl

The exact mass of the compound 2-Bromo-6-chloroimidazo[1,2-b]pyridazine is 230.91989 g/mol and the complexity rating of the compound is 157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 944902-75-4) is a highly valued dihalogenated bicyclic building block utilized extensively in the synthesis of kinase inhibitors and targeted therapeutics [1]. Featuring a fused imidazole and pyridazine ring system, this scaffold provides excellent physicochemical properties, including enhanced aqueous solubility and predictable hydrogen-bonding profiles. For procurement and process chemistry, its most critical attribute is the presence of two distinct halogens—a bromine atom at the C-2 position and a chlorine atom at the C-6 position. This specific substitution pattern enables orthogonal, regioselective cross-coupling, allowing chemists to sequentially functionalize the five-membered and six-membered rings without the need for complex, atom-inefficient protecting group strategies [2].

Substituting 2-bromo-6-chloroimidazo[1,2-b]pyridazine with its monohalogenated counterpart (6-chloroimidazo[1,2-b]pyridazine) or a homodihalogenated analog (e.g., 2,6-dibromoimidazo[1,2-b]pyridazine) severely compromises synthetic efficiency and drives up manufacturing costs [1]. Monohalogenated baselines require direct C-H activation to functionalize the imidazole ring, a process that often demands elevated temperatures, expensive specialized catalysts, and suffers from poor regiocontrol. Conversely, utilizing a dibromo analog leads to competitive oxidative addition at both the C-2 and C-6 positions during palladium-catalyzed cross-coupling, resulting in statistical mixtures of mono- and di-coupled products that require costly and time-consuming chromatographic separation [2]. The distinct reactivity differential between the C-2 bromine and C-6 chlorine in the target compound ensures that the C-2 position reacts first under mild conditions, guaranteeing high-yielding, predictable stepwise functionalization.

Regioselectivity in Cross-Coupling for Process Efficiency

During palladium-catalyzed Suzuki-Miyaura cross-coupling, the C-2 bromine of 2-bromo-6-chloroimidazo[1,2-b]pyridazine undergoes preferential oxidative addition compared to the C-6 chlorine, yielding >90% of the desired mono-coupled product. In contrast, attempting the same mono-coupling on 2,6-dibromoimidazo[1,2-b]pyridazine results in a complex statistical mixture, typically yielding <50% of the target mono-functionalized intermediate and requiring extensive purification [1].

Evidence DimensionRegioselective mono-coupling yield
Target Compound Data>90% yield of C-2 functionalized product
Comparator Or Baseline2,6-Dibromoimidazo[1,2-b]pyridazine (<50% yield, statistical mixture)
Quantified Difference>40% absolute yield improvement and elimination of over-coupling
ConditionsStandard Pd-catalyzed Suzuki-Miyaura coupling (1 equiv boronic acid, mild heating)

Eliminates the need for difficult chromatographic separations, directly lowering scale-up costs and improving overall synthetic yield for procurement teams.

Thermal Requirements for Initial Functionalization

The presence of the C-2 bromine allows for facile cross-coupling at mild temperatures (25–60 °C). If a buyer substitutes this with the monohalogenated 6-chloroimidazo[1,2-b]pyridazine, functionalizing the C-2/C-3 positions requires direct C-H arylation, which typically demands harsh thermal conditions (100–140 °C) and specialized ligands to achieve comparable conversion [1].

Evidence DimensionReaction temperature for imidazole ring functionalization
Target Compound Data25–60 °C (via standard cross-coupling)
Comparator Or Baseline6-Chloroimidazo[1,2-b]pyridazine (100–140 °C via direct C-H activation)
Quantified DifferenceReduction of required reaction temperature by 40–80 °C
ConditionsPd-catalyzed arylation of the imidazole ring

Mild coupling conditions prevent the degradation of sensitive functional groups on the coupling partner, expanding the accessible chemical space and reducing batch failure rates.

Orthogonal Bi-Functionalization Efficiency

2-Bromo-6-chloroimidazo[1,2-b]pyridazine supports true orthogonal bi-functionalization, enabling sequential Suzuki coupling at C-2 followed by Buchwald-Hartwig amination at C-6 with an overall two-step yield frequently exceeding 75%. Utilizing a monohalogenated baseline requires additional, low-yielding pre-functionalization steps (such as late-stage halogenation) to achieve the same di-substituted architecture, dropping the overall synthetic throughput by more than half[1].

Evidence DimensionOverall yield for asymmetric bi-functionalization
Target Compound Data>75% over two sequential cross-coupling steps
Comparator Or Baseline6-Chloroimidazo[1,2-b]pyridazine (<35% overall yield due to required late-stage halogenation/C-H activation steps)
Quantified Difference>2-fold increase in overall synthetic throughput
ConditionsSequential Pd-catalyzed C-C and C-N bond formation

Streamlines the synthesis of complex, asymmetrically substituted active pharmaceutical ingredients (APIs) by reducing the total number of required synthetic steps.

Isomeric SAR Divergence in Kinase Binding

The specific positional arrangement of the halogens is critical for downstream biological activity. Functionalizing the C-2 position (via the 2-bromo precursor) directs substituents linearly to improve binding in specific kinase hinge regions. Procuring the isomeric 3-bromo-6-chloroimidazo[1,2-b]pyridazine directs substituents at a different vector, which has been shown in scaffold-hopping studies to cause steric clashes, resulting in a >10-fold drop in target affinity for targets like pan-CK2[1].

Evidence DimensionTarget kinase binding affinity (IC50) of downstream derivatives
Target Compound DataImproved hinge-binding geometry (low nM IC50)
Comparator Or Baseline3-Bromo-6-chloroimidazo[1,2-b]pyridazine derivatives (>10-fold loss in potency due to steric clash)
Quantified Difference>10-fold difference in downstream biological activity
ConditionsIn vitro kinase inhibition assays (e.g., pan-CK2)

Procuring the correct positional isomer is absolute; the C-2 bromo variant is non-interchangeable with the C-3 bromo variant for specific structure-activity relationship (SAR) trajectories.

Synthesis of Next-Generation Kinase Inhibitors

Highly suitable as a core scaffold for developing pan-CK2, JAK, and CDPK1 inhibitors where precise, asymmetric substitution at the C-2 and C-6 positions is required for optimal hinge-binding and solubility [1].

Fragment-Based Drug Discovery (FBDD) Libraries

Used to generate diverse, library-scale arrays of functionalized imidazo[1,2-b]pyridazines through automated, sequential high-throughput cross-coupling workflows, leveraging the orthogonal reactivity of the C-2 bromine and C-6 chlorine [2].

Cost-Effective API Scale-Up Manufacturing

Selected for process chemistry routes where avoiding statistical product mixtures and eliminating complex chromatographic purifications are critical for cost-effective scale-up, outperforming homodihalogenated alternatives [3].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

230.91989 g/mol

Monoisotopic Mass

230.91989 g/mol

Heavy Atom Count

11

Wikipedia

2-Bromo-6-chloroimidazo[1,2-b]pyridazine

Dates

Last modified: 08-19-2023

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